

## An In-depth Technical Guide to 2-Aminoethane-1-thiol (Cysteamine)

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Compound of Interest		
Compound Name:	2-Iminoethane-1-thiol	
Cat. No.:	B15219873	Get Quote

Disclaimer: Initial searches for "**2-Iminoethane-1-thiol**" did not yield significant results for a distinct chemical entity. The scientific literature is rich with information on the closely related and structurally similar compound, 2-Aminoethane-1-thiol, commonly known as cysteamine. This guide will focus on 2-Aminoethane-1-thiol, assuming it is the compound of interest for research and drug development professionals.

### Introduction

2-Aminoethane-1-thiol, or cysteamine, is a simple aminothiol that is the decarboxylation product of the amino acid cysteine. It is also a key intermediate in the metabolism of Coenzyme A. As a medication, it is primarily used to treat cystinosis, a rare genetic disorder.[1] Beyond this primary indication, its antioxidant and neuroprotective properties have made it a subject of interest in various fields of drug development, including for neurodegenerative diseases.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, analytical methods, and biological activities.

## **Chemical Structure and Properties**

Cysteamine is a hygroscopic, white solid with a characteristic unpleasant odor. It is freely soluble in water and ethanol.[3]

Chemical Structure:

Caption: Chemical structure of 2-Aminoethane-1-thiol (Cysteamine).



Table 1: Physicochemical Properties of 2-Aminoethane-1-thiol and its Hydrochloride Salt

Property	2-Aminoethane-1- thiol	2-Aminoethane-1- thiol Hydrochloride	Reference(s)
IUPAC Name	2-aminoethane-1-thiol	2-aminoethane-1-thiol hydrochloride	[3]
Synonyms	Cysteamine, β- Mercaptoethylamine, MEA	Cysteamine HCI, Mercaptamine hydrochloride	[4][5]
CAS Number	60-23-1	156-57-0	[4]
Molecular Formula	C <sub>2</sub> H <sub>7</sub> NS	C <sub>2</sub> H <sub>8</sub> CINS	[4]
Molecular Weight	77.15 g/mol	113.61 g/mol	[4]
Melting Point	95-97 °C	67-71 °C	[1]
Boiling Point	Not available	Not available	
pKa (Strongest Acidic)	9.42	Not available	[6]
pKa (Strongest Basic)	10.4	Not available	[6]
Solubility	Freely soluble in water	Soluble in water and DMSO	[3][5]

Table 2: Spectroscopic Data for 2-Aminoethane-1-thiol Hydrochloride



Spectroscopic Data	Values	Reference(s)
<sup>1</sup> H NMR (in D <sub>2</sub> O)	δ 4.98, 2.99, 2.69 ppm	[7]
<sup>13</sup> C NMR (in D <sub>2</sub> O)	Chemical shifts for the two carbon atoms can be found in the referenced database.	[8]
FTIR (KBr disc)	The spectrum is available in the referenced database. A characteristic peak for the S-H bond is observed around 2340-2360 cm <sup>-1</sup> .	[9][10]

### **Experimental Protocols**

A common method for the synthesis of cysteamine hydrochloride is through the high-pressure acidolysis of 2-mercaptothiazoline.[11]

Workflow for the Synthesis of Cysteamine Hydrochloride:



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Caption: Workflow for the synthesis of cysteamine hydrochloride.

#### **Detailed Protocol:**

- Reaction Setup: In a 500 mL conical flask, mix 2-mercaptothiazoline with a 20 wt% HCl solution. The optimal molar ratio of 2-mercaptothiazoline to HCl is 1:5.[11]
- Acidolysis: Place the conical flask in an autoclave and heat to reflux under a controlled pressure of 0.3 MPa for 7 hours.[11]
- Solvent Removal: After the reaction, remove the water and excess HCl by vacuum distillation for 1 hour.[11]







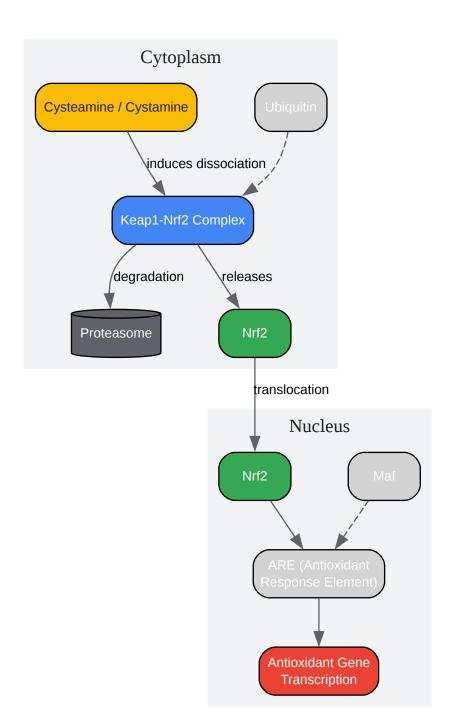
- Drying: Dry the resulting crude product in a vacuum oven at 60°C for 4 hours.[11]
- Final Product: Allow the product to dry naturally in a basin for 8 hours to obtain the final light yellow cysteamine hydrochloride.[11] The reported yield under these conditions is up to 95.6% with a purity of up to 98.9%.[11]

The quantification of cysteamine in biological matrices is crucial for pharmacokinetic studies. A rapid and reliable LC-MS/MS method has been developed for this purpose.[12]

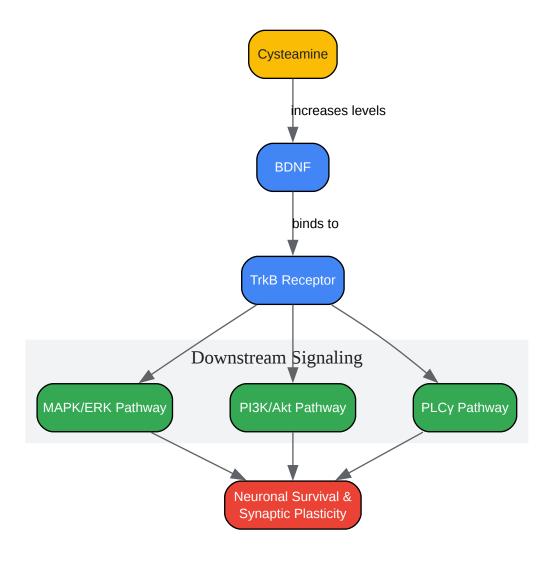
Workflow for Cysteamine Quantification in Plasma:











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